molecular formula C22H28N2O6 B2881442 trans-4-Phenylpyrrolidin-3-ol hemioxalate CAS No. 1706429-96-0

trans-4-Phenylpyrrolidin-3-ol hemioxalate

Cat. No.: B2881442
CAS No.: 1706429-96-0
M. Wt: 416.474
InChI Key: NOUNDKZSXRRIAB-PKKZZZSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-Phenylpyrrolidin-3-ol hemioxalate: is a chemical compound with the molecular formula C22H28N2O6 and a molecular weight of 416.47 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Phenylpyrrolidin-3-ol hemioxalate typically involves the reaction of 4-phenylpyrrolidin-3-ol with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: trans-4-Phenylpyrrolidin-3-ol hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

trans-4-Phenylpyrrolidin-3-ol hemioxalate is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of trans-4-Phenylpyrrolidin-3-ol hemioxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: trans-4-Phenylpyrrolidin-3-ol hemioxalate is unique due to its specific structural features, such as the trans configuration and the presence of the hemioxalate salt. These characteristics contribute to its distinct chemical and biological properties, making it valuable for research and industrial applications .

Properties

IUPAC Name

oxalic acid;(3S,4R)-4-phenylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H13NO.C2H2O4/c2*12-10-7-11-6-9(10)8-4-2-1-3-5-8;3-1(4)2(5)6/h2*1-5,9-12H,6-7H2;(H,3,4)(H,5,6)/t2*9-,10+;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUNDKZSXRRIAB-JBWFWECBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)C2=CC=CC=C2.C1C(C(CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2.C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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